molecular formula C18H23BF3NO4 B3080829 Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone CAS No. 1092564-34-5

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone

Cat. No.: B3080829
CAS No.: 1092564-34-5
M. Wt: 385.2 g/mol
InChI Key: DTYCNSLSLXIRTL-UHFFFAOYSA-N
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Description

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H23BF3NO4 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1672229 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action are yet to be determined . Once the targets and biochemical pathways are identified, it will be possible to describe these effects in detail.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is difficult to discuss how such factors might influence this compound .

Biochemical Analysis

Biochemical Properties

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in borylation reactions, where it acts as a boron source . This compound can interact with palladium catalysts to form pinacol benzyl boronate . Additionally, it can undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight its importance in synthetic organic chemistry and biochemical research.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels . Furthermore, it can affect gene expression by acting as a modulator of transcription factors, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through its boron and trifluoromethyl groups . These binding interactions can result in enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains stability under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of temporal considerations in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . For instance, it can participate in borylation and hydroboration reactions, affecting metabolic flux and metabolite levels . These interactions highlight its role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure its effective distribution and enable its participation in biochemical reactions at the desired sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and the execution of its biochemical effects.

Properties

IUPAC Name

morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)12-5-6-13(14(11-12)18(20,21)22)15(24)23-7-9-25-10-8-23/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCNSLSLXIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115801
Record name 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092564-34-5
Record name 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092564-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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